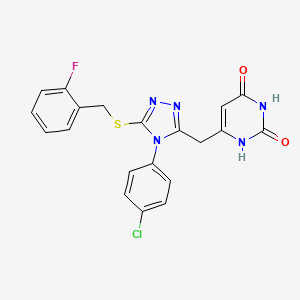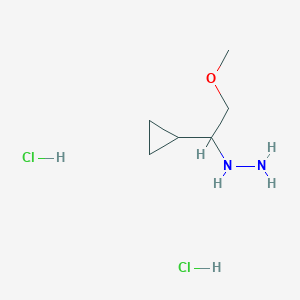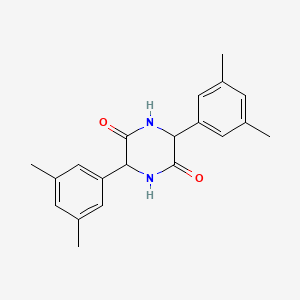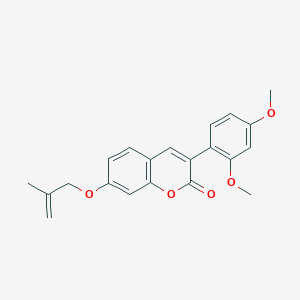
3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide” often involves the use of metal-free synthetic routes . For instance, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .科学的研究の応用
Drug Metabolism and Pharmacokinetics
Disposition and Metabolism in Humans
A study focusing on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist revealed insights into its metabolic pathways and elimination. The drug was found to be extensively metabolized, with principal routes involving oxidation and subsequent rearrangement, leading to the formation of significant metabolites. These findings are crucial for understanding the drug's pharmacokinetics and safety profile in clinical settings (Renzulli et al., 2011).
Neuroimaging and Neuropharmacology
Kinetic Modeling in the Human Brain
Research on the kinetic modeling of a radioligand binding to monoamine oxidase B (MAO-B) in the human brain, using high-resolution positron emission tomography (PET), provides valuable data on the distribution and activity of MAO-B. This can be essential for studying various neurological and psychiatric conditions (Rusjan et al., 2014).
Metabolic Pathways and Biomonitoring
Identification of Urinary Metabolites
The identification of urinary metabolites of novel compounds, such as synthetic cannabimimetics, underscores the importance of understanding the metabolic fate of these substances. Such studies are crucial for drug testing, forensic analysis, and monitoring drug abuse (Kavanagh et al., 2012).
Pharmacokinetics of Therapeutic Compounds
Plasma Levels and Metabolic Patterns
Investigating the pharmacokinetics and metabolic patterns of beta-carboline derivatives provides insights into their therapeutic potential and safety. Understanding how these compounds are metabolized and excreted can inform dosing strategies and identify potential drug interactions (Krause & Dorow, 1993).
Toxicology and Safety Assessment
Allergic Contact Dermatitis
Studies on compounds like benzophenone-4, which can cause allergic contact dermatitis, highlight the importance of identifying potential allergens in consumer products. This knowledge helps in formulating safer products and in the diagnosis and treatment of allergic reactions (Caruana et al., 2011).
Safety And Hazards
将来の方向性
The future directions for research on “3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide” could involve further exploration of its synthesis, properties, and potential applications in various fields. Given the interest in fluorine-containing compounds in medicinal chemistry , there could be potential for this compound in drug discovery and development.
特性
IUPAC Name |
3-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4/c1-20-11-6-10(22-18-11)12(19)17-7-8-2-4-9(5-3-8)21-13(14,15)16/h2-6H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWPCCCWNDUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2695434.png)
![methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695435.png)

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)